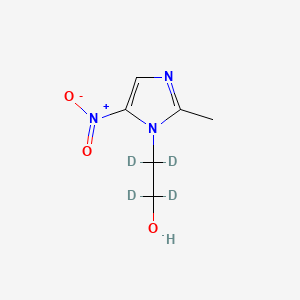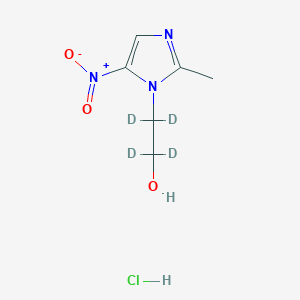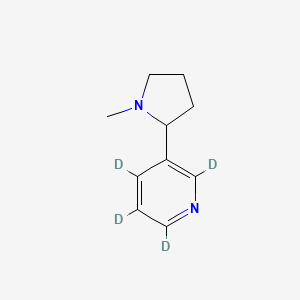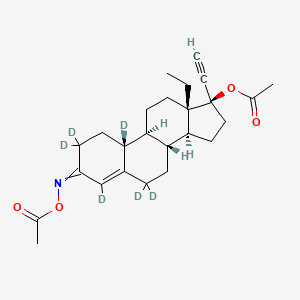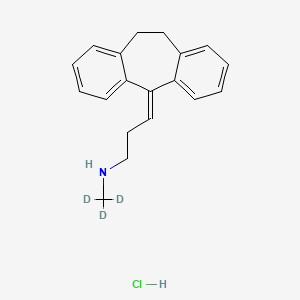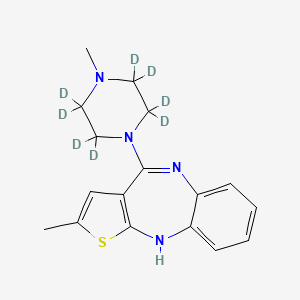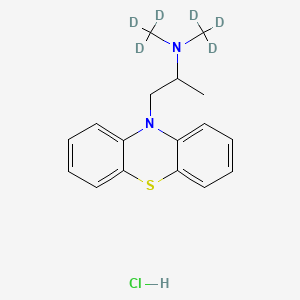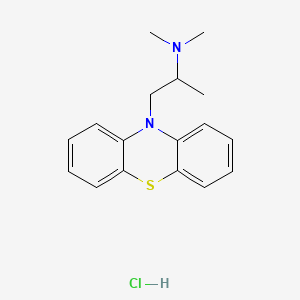
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of vanillic acid methyl ester. This compound is characterized by the presence of deuterium atoms replacing hydrogen atoms in the methoxy groups. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester typically involves the methylation of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of deuterated methanol and optimized reaction conditions can further improve the isotopic purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Products may include 4-Hydroxy-3,5-di(methoxy-d3)-benzaldehyde or 4-Hydroxy-3,5-di(methoxy-d3)-benzoquinone.
Reduction: The major product is 4-Hydroxy-3,5-di(methoxy-d3)-benzyl alcohol.
Substitution: Depending on the nucleophile, products can vary widely, including ethers and amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and potentially enhanced therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid methyl ester: The non-deuterated analog of the compound.
Vanillic acid methyl ester: Another structurally similar compound with a hydroxyl and methoxy group on the benzene ring.
Syringic acid methyl ester: Contains two methoxy groups and a hydroxyl group on the benzene ring, similar to the target compound.
Uniqueness
The uniqueness of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester lies in the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
CAS-Nummer |
1182838-09-0 |
|---|---|
Molekularformel |
C10H6O5D6 |
Molekulargewicht |
218.24 |
Aussehen |
White solid |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
884-35-5 (unlabelled) |
Synonyme |
Methyl Syringate d3; Methyl 3,5-Dimethoxy-4-hydroxybenzoate d3 |
Tag |
Benzoic Acid Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


